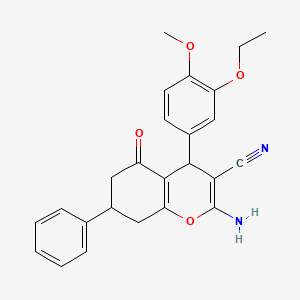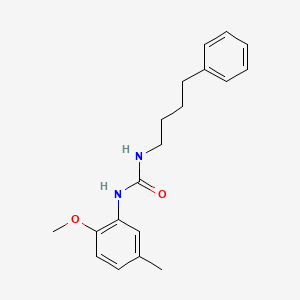![molecular formula C19H19ClN4O2 B5144241 2-{4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}pyrazine](/img/structure/B5144241.png)
2-{4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}pyrazine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of certain enzymes and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-{4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}pyrazine involves the inhibition of specific enzymes. For example, the inhibition of PDE5 leads to an increase in cGMP levels, which in turn leads to vasodilation. The inhibition of FAAH leads to an increase in endocannabinoid levels, which can have a range of effects on pain and inflammation.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-{4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}pyrazine are dependent on the specific enzyme that is inhibited. For example, inhibition of PDE5 leads to vasodilation, while inhibition of FAAH leads to an increase in endocannabinoid levels. These effects have potential applications in the treatment of various disease states, including erectile dysfunction, pain, and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}pyrazine in lab experiments is its potent inhibitory activity against specific enzymes. This allows for precise control over biochemical and physiological pathways. However, one limitation of using this compound is its potential toxicity and side effects, which can affect the validity of experimental results.
Future Directions
There are several future directions for research on 2-{4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}pyrazine. One direction is the development of more selective inhibitors of specific enzymes, which can lead to more precise control over biochemical and physiological pathways. Another direction is the exploration of the potential applications of this compound in the treatment of various disease states, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the potential toxicities and side effects of this compound, which can affect its use in lab experiments and clinical settings.
In conclusion, 2-{4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}pyrazine is a chemical compound with significant potential applications in scientific research. Its potent inhibitory activity against specific enzymes allows for precise control over biochemical and physiological pathways. However, its potential toxicity and side effects must be carefully considered when using this compound in lab experiments and clinical settings. Future research directions include the development of more selective inhibitors, exploration of potential applications in disease treatment, and further understanding of potential toxicities and side effects.
Synthesis Methods
The synthesis of 2-{4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}pyrazine involves the reaction of 7-chloro-3,5-dimethyl-1-benzofuran-2-carbonyl chloride with 1-piperazinecarboxamide in the presence of a base. This reaction leads to the formation of the desired product, which can be purified using standard techniques such as column chromatography.
Scientific Research Applications
2-{4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}pyrazine has been used extensively in scientific research as an inhibitor of certain enzymes. For example, it has been shown to inhibit the activity of the enzyme PDE5, which is involved in the regulation of smooth muscle tone. This inhibition leads to vasodilation and has potential applications in the treatment of erectile dysfunction. Additionally, this compound has been shown to inhibit the activity of the enzyme FAAH, which is involved in the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels and has potential applications in the treatment of pain and inflammation.
properties
IUPAC Name |
(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-12-9-14-13(2)17(26-18(14)15(20)10-12)19(25)24-7-5-23(6-8-24)16-11-21-3-4-22-16/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGKOULITGJLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)N3CCN(CC3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chloro-3,5-dimethyl-1-benzofuran-2-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5144170.png)
![methyl 5-chloro-7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate](/img/structure/B5144176.png)
![1-[4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5144188.png)
![1-{3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B5144196.png)

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5144204.png)
![5-acetyl-4-(2-chlorophenyl)-2-[(2-ethoxyethyl)thio]-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5144212.png)
![diethyl 2'-amino-2-oxo-6'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5144219.png)
![N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5144228.png)
![N-benzyl-5-[(3,4-difluorophenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5144233.png)


![1-allyl-5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5144267.png)
![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B5144274.png)